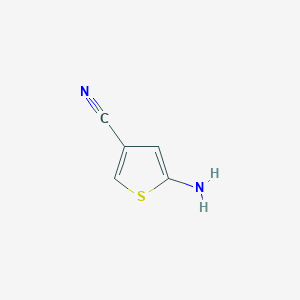
5-Aminothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminothiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 5-position and a cyano group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminothiophene-3-carbonitrile can be synthesized through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of solid support and Merrifield resin as reagents. Haloacetophenone compounds and various nucleophiles are used as starting materials .
Chemical Reactions Analysis
Types of Reactions: 5-Aminothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Aminothiophene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit RNA-dependent RNA polymerase (NS5B) proteins of Hepatitis B and C viruses, thereby preventing viral replication . The compound’s ability to form hydrogen bonds with target proteins enhances its inhibitory potency .
Comparison with Similar Compounds
- 2-Aminothiophene-3-carbonitrile
- 2-Amino-4,5-dihydrothiophene-3-carbonitrile
- 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile
Comparison: 5-Aminothiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminothiophene derivatives, it exhibits higher potency in certain biological assays and has a broader range of applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C5H4N2S |
|---|---|
Molecular Weight |
124.17 g/mol |
IUPAC Name |
5-aminothiophene-3-carbonitrile |
InChI |
InChI=1S/C5H4N2S/c6-2-4-1-5(7)8-3-4/h1,3H,7H2 |
InChI Key |
ORVMQLXOEDROOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


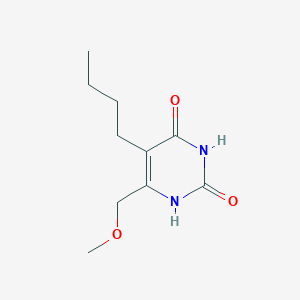
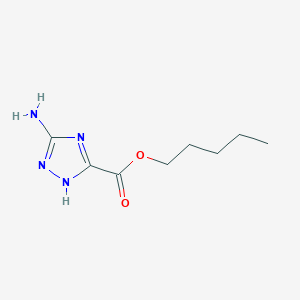
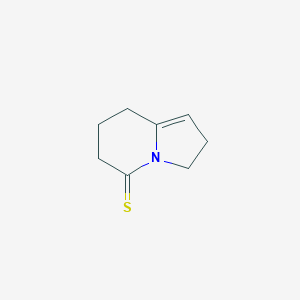
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)
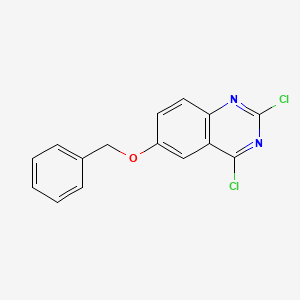
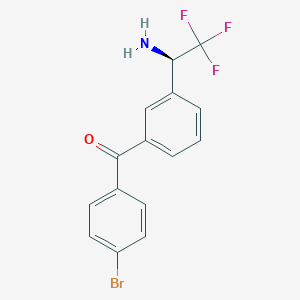

![7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13108814.png)
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)
